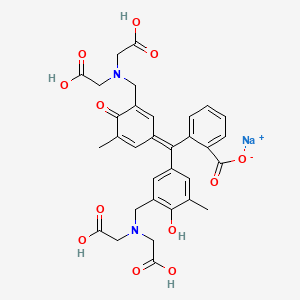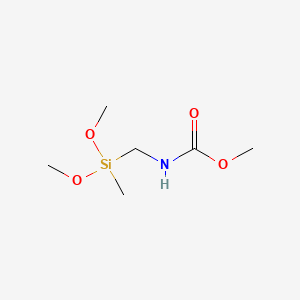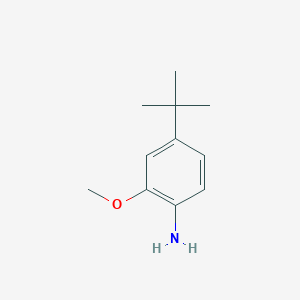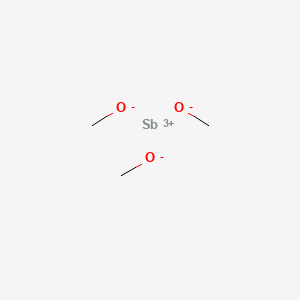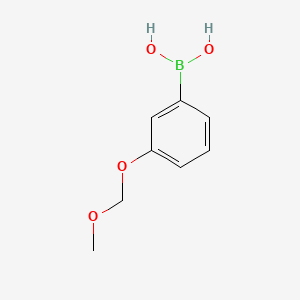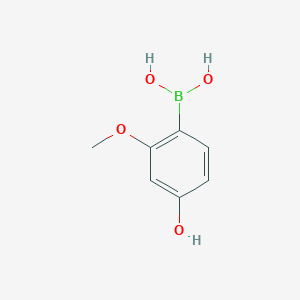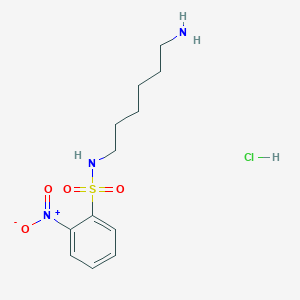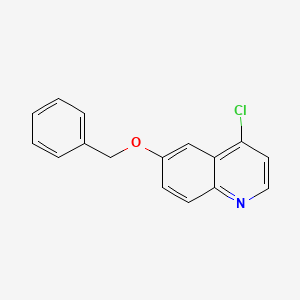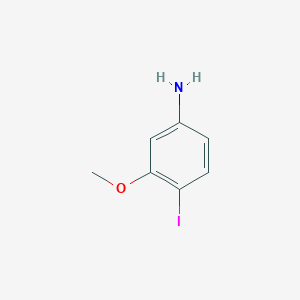
4-Iodo-3-methoxyaniline
Overview
Description
4-Iodo-3-methoxyaniline is a chemical compound with the molecular formula C7H8INO . It has a molecular weight of 249.05 .
Molecular Structure Analysis
The molecular structure of 4-Iodo-3-methoxyaniline consists of a benzene ring substituted with an iodine atom, a methoxy group, and an amino group . The InChI code for this compound is 1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 .
Physical And Chemical Properties Analysis
4-Iodo-3-methoxyaniline is a solid at room temperature . It has a melting point of 72.0 to 75.0 °C and a boiling point of approximately 315.7 °C at 760 mmHg . The compound has a density of approximately 1.8 g/cm3 .
Scientific Research Applications
- Building Block : 4-Iodo-3-methoxyaniline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, such as pharmaceutical intermediates .
- Drug Development : Its structural features make it suitable for designing new drugs. Scientists explore its potential as a scaffold for developing novel therapeutic agents .
- Electroactive Properties : Researchers investigate its electrochemical behavior due to its iodine substituent. It can be used in electrochemical sensors and biosensors for detecting analytes like neurotransmitters or environmental pollutants .
- Colorant : 4-Iodo-3-methoxyaniline can be used as a dye or pigment in various applications. Its color properties depend on the specific formulation and conditions .
- Polymerization : It can participate in polymerization reactions, leading to the formation of functionalized polymers. These polymers find applications in coatings, adhesives, and materials with tailored properties .
- Photoluminescence : Researchers study its photoluminescent properties. It may find use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or solar cells .
- Bioconjugation : Scientists explore its potential for bioconjugation, linking it to biomolecules (e.g., proteins, peptides, or DNA). This allows targeted delivery or imaging in biological systems .
- Toxicology and Environmental Monitoring : Understanding its toxicity and environmental fate is crucial for safety assessments and monitoring .
Organic Synthesis and Medicinal Chemistry
Electrochemistry and Sensors
Dye and Pigment Chemistry
Materials Science
Photophysics and Optoelectronics
Biological Studies
Safety and Hazards
Mechanism of Action
Target of Action
This compound is often used in organic synthesis and pharmaceutical research , suggesting that it may interact with a variety of molecular targets depending on the specific context.
Mode of Action
As a reagent in organic synthesis, it can participate in various reactions, such as the condensation reaction of aromatic aldehydes . The iodine atom at the 4-position could potentially undergo electrophilic substitution reactions, influencing the compound’s interactions with its targets.
Pharmacokinetics
The compound is soluble in organic solvents such as alcohols and ethers, but insoluble in water . This could potentially influence its bioavailability and distribution within the body.
properties
IUPAC Name |
4-iodo-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGFJRXMIDJYJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627190 | |
| Record name | 4-Iodo-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1112840-98-8 | |
| Record name | 4-Iodo-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1592982.png)


